Ethyl 5-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
Ethyl 5-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 889939-13-3, molecular formula C₁₂H₁₀ClNO₃, molecular weight 251.67) is a quinoline derivative characterized by a 1,2-dihydroquinoline core with a 2-oxo group, an ethyl ester at position 3, and a chlorine substituent at position 5. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of bioactive molecules such as pyrazoloquinolones, hydrazides, and Schiff bases . Its structure combines electron-withdrawing (chloro, oxo) and electron-donating (ester) groups, influencing its reactivity and physicochemical properties.
Properties
CAS No. |
889939-13-3 |
|---|---|
Molecular Formula |
C12H10ClNO3 |
Molecular Weight |
251.66 g/mol |
IUPAC Name |
ethyl 5-chloro-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)8-6-7-9(13)4-3-5-10(7)14-11(8)15/h3-6H,2H2,1H3,(H,14,15) |
InChI Key |
VWHACQUONQNNSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2Cl)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the reaction of 5-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent . The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis to yield the corresponding carboxylic acid under basic conditions. This reaction is critical for generating intermediates for further derivatization.
Conditions and Results :
-
Hydrolysis with NaOH proceeds via nucleophilic acyl substitution, forming water-soluble carboxylates .
-
Boron tribromide selectively cleaves methyl ethers without affecting the ester group .
Amide Formation
The carboxylic acid or its activated esters react with amines to form carboxamides, a key step in medicinal chemistry applications.
Representative Protocol :
Example :
textEthyl 5-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate → Hydrolysis → Carboxylic acid → HATU/DIPEA → N-(3-Chloro-4-fluorobenzyl)amide (Yield: 36%)[3].
Key Data :
| Amine | Coupling Agent | Yield | Bioactivity (IC₅₀) | Source |
|---|---|---|---|---|
| 2,4-Difluorobenzylamine | HATU | 36% | Not reported | |
| 3-Chloro-4-fluorobenzylamine | DMT-MM | 36% | DNA gyrase inhibition (0.0017 μM) |
Cyclization and Ring Modification
The quinoline core participates in cyclization reactions to form fused heterocycles.
Synthetic Pathways :
-
Diethyl malonate cyclization : Reacting substituted anilines with diethyl malonate under acidic conditions forms the quinoline skeleton .
-
Microwave-assisted cycloaddition : Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes Knoevenagel condensation with active methylenes (e.g., malononitrile) to yield pyrano[3,2-c]quinolones .
Mechanism :
-
Nucleophilic attack by the amine on the carbonyl carbon.
-
Cyclization via intramolecular dehydration.
Condensation and Cross-Coupling
The ketone and ester functionalities enable condensation with aldehydes or cross-coupling reactions.
Examples :
-
Knoevenagel condensation : Reaction with 4-hydroxycoumarin forms pyrano[3,2-c]chromenones .
-
Suzuki coupling : Palladium-catalyzed coupling with aryl boronic acids (hypothetical based on quinoline chemistry).
Thermal and Stability Data
Thermogravimetric analysis (TGA) of analogous compounds shows decomposition above 250°C, indicating stability under standard reaction conditions .
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is recognized for its potential as a pharmacological agent. Its structural characteristics make it a valuable scaffold for the development of new drugs targeting various diseases.
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2-dihydroquinoline exhibit notable antimicrobial properties. This compound has been investigated for its ability to inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Anticancer Properties
Studies have indicated that compounds within the quinoline family, including this compound, may possess anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth .
Enzyme Inhibition
This compound acts as an inhibitor of acetylcholinesterase, an enzyme crucial for neurotransmission. By inhibiting this enzyme, this compound enhances cholinergic signaling, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
Synthetic Applications
This compound serves as a versatile building block in organic synthesis.
Synthesis of Derivatives
The compound is frequently used to synthesize more complex quinoline derivatives through various chemical reactions such as cyclization and chlorination. These derivatives often exhibit enhanced biological activities and can be tailored for specific therapeutic applications .
Reaction Conditions
The synthesis typically involves the condensation of ethyl acetoacetate with appropriate amines or halogenated compounds under controlled conditions to yield high-purity products suitable for further research .
Biochemical Applications
In biochemical research, this compound is studied for its interactions with biological molecules.
Interaction with DNA Gyrase
Recent studies have explored the compound's role as a DNA gyrase inhibitor, which is essential in bacterial DNA replication. This mechanism presents a potential pathway for developing antibiotics that target resistant bacterial strains .
Cellular Effects
Research indicates that this compound can affect cellular processes such as apoptosis and cell cycle regulation in various cell lines, suggesting its role in cancer therapy research .
Case Studies
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Observations:
Chlorine Position: The 5-chloro substituent in the target compound directs electrophilic attacks to positions 6 and 8, while the 4-chloro isomer (CAS 99429-64-8) favors substitutions at C-5/C-7 . In Ethyl 2,4-dichloroquinoline-3-carboxylate, the fully aromatic quinoline core increases stability but reduces solubility compared to dihydroquinoline derivatives .
Functional Group Influence :
- The 4-hydroxy analogue (CAS 84088-50-6) forms intramolecular hydrogen bonds, enhancing crystallinity but reducing reactivity in esterification reactions .
- Replacement of the ethyl ester with a methyl group (e.g., Methyl 6-chloro-4-hydroxy-2-oxo..., CAS 638192-18-4) slightly decreases molecular weight and alters solubility profiles .
Biological Activity: Derivatives of this compound exhibit anticancer activity against MCF-7 breast cancer cells (IC₅₀ ~10–20 µM), comparable to ethyl 4-chloro analogues . The 4-phenyl derivative (Ethyl 6-chloro-2-oxo-4-phenyl...) shows enhanced π-π stacking interactions in crystal structures but reduced bioavailability due to increased hydrophobicity .
Reactivity Highlights:
- Nucleophilic Substitution: The 5-chloro derivative undergoes amination with aqueous NH₃ to yield 4-amino analogues (e.g., Ethyl 4-amino-1-methyl-2-oxo..., 92% yield) .
- Hydrolysis : The ethyl ester group in the target compound is readily hydrolyzed to carboxylic acids (e.g., 5-Chloro-4-hydroxy-1-methyl-2-oxo..., CAS 335640-50-1) under acidic conditions .
Physicochemical Properties
- Solubility : The 5-chloro derivative is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its ester group .
- Melting Point : Derivatives with hydroxy groups (e.g., 4-hydroxy analogues) exhibit higher melting points (>200°C) compared to chloro-substituted variants (~120–140°C) .
- Crystallinity: The 1,2-dihydroquinoline core facilitates planar molecular packing, as observed in Ethyl 6-chloro-2-oxo-4-phenyl..., which forms hydrogen-bonded chains along the c-axis .
Biological Activity
Ethyl 5-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS Number: 889939-13-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound.
This compound has the empirical formula and a molecular weight of 251.67 g/mol. Its structure features a chloro group at the 5-position of the quinoline ring, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. For example, it can be synthesized through the condensation of substituted anilines with diethyl malonate followed by cyclization and chlorination processes .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains were evaluated, showing promising results:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
| Bacillus cereus | 0.20 |
These results suggest that the compound is particularly effective against Gram-positive bacteria .
Antiviral Activity
In addition to its antibacterial effects, this compound has been investigated for antiviral activity. In vitro studies have indicated that it can inhibit viral replication in certain strains, potentially through interference with viral polymerases or other essential enzymes .
The mechanism by which this compound exerts its biological effects is believed to involve the disruption of cellular processes in pathogens. For instance, docking studies have shown that it can form hydrogen bonds with critical residues in bacterial enzymes, thereby inhibiting their activity and leading to cell death .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Antibacterial Efficacy : A study involving a series of derivatives based on Ethyl 5-chloro-2-oxo-1,2-dihydroquinoline demonstrated enhanced antibacterial activity compared to traditional antibiotics, particularly against resistant strains .
- Antiviral Research : Research published in a peer-reviewed journal reported that modifications to the quinoline structure could lead to compounds with improved antiviral profiles against HIV and other viruses .
Q & A
Q. What are the optimized synthetic routes for Ethyl 5-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, and how are reaction conditions validated?
The compound is synthesized via cyclocondensation of substituted aniline derivatives with diethyl malonate. A typical protocol involves heating (2-amino-5-chlorophenyl)(phenyl)methanone with diethyl malonate (1.2:1 molar ratio) and catalytic piperidine at 453 K, monitored by TLC. Post-reaction, the product is extracted with ethyl acetate and purified via silica-gel column chromatography (petroleum ether/ethyl acetate eluent) . Validation includes spectroscopic characterization (e.g., H NMR, IR) and comparison with crystallographic data .
Q. How are purification and crystallization protocols standardized for this compound?
Recrystallization from ethyl acetate yields single crystals suitable for X-ray diffraction. For impurities, column chromatography (silica gel, 60–120 mesh) with gradient elution (10–30% ethyl acetate in petroleum ether) is employed. Crystal quality is assessed via melting point consistency and PXRD patterns .
Q. What spectroscopic techniques are critical for characterizing its structural integrity?
- IR spectroscopy : Confirms carbonyl stretches (C=O at ~1730 cm) and hydroxyl groups (broad O-H at 2700–3200 cm) .
- NMR : H NMR identifies aromatic protons (δ 7.3–8.5 ppm) and ester ethyl groups (δ 1.29 ppm for CH, δ 4.27 ppm for CH) .
- LC-MS : Validates molecular weight (m/z 251.67 [M+H]) .
Advanced Research Questions
Q. How are crystallographic data analyzed to resolve structural ambiguities in derivatives of this compound?
X-ray diffraction data (e.g., CCDC entries) are refined using SHELXL . Key parameters include:
- Hydrogen bonding : N-H···O interactions stabilize the dihydroquinoline core (bond distances: ~1.8–2.1 Å) .
- Torsion angles : Ethyl ester groups exhibit rotational flexibility (C-O-C-C angles ~110–125°) . Discrepancies in bond lengths (>0.02 Å vs. expected values) may indicate tautomerism or crystallographic disorder .
Q. What mechanistic insights explain regioselective chlorination at the 5-position?
Chlorination (e.g., using POCl/benzyltriethylammonium chloride) proceeds via electrophilic aromatic substitution. The 5-position is activated by electron-donating effects from the adjacent carbonyl group, as shown by DFT calculations. Competing pathways (e.g., 4-chloro byproducts) are minimized by controlling reaction temperature (40°C → reflux) .
Q. How do computational models predict the compound’s reactivity in medicinal chemistry applications?
Molecular docking (AutoDock Vina) and QSAR studies reveal:
Q. What strategies address contradictions in reported synthetic yields (e.g., 40% vs. 88%)?
Yield variations arise from:
- Catalyst loading : Excess piperidine (>10 mol%) accelerates cyclization but increases side reactions (e.g., dimerization) .
- Workup protocols : Rapid cooling post-reaction minimizes decomposition of thermally labile intermediates .
Methodological Guidance
Q. How is hydrogen bonding analyzed in cocrystals of this compound?
Graph set analysis (Etter’s notation) classifies intermolecular interactions:
- Dimer motifs : R_2$$^2(8) patterns between carbonyl O and N-H donors .
- Chain motifs : C(6) chains via π-π stacking (3.5–4.0 Å interplanar distances) .
Q. What protocols ensure reproducibility in scaled-up synthesis?
- Process analytical technology (PAT) : In-line FTIR monitors reaction progression (e.g., malonate consumption) .
- Design of experiments (DoE) : Response surface methodology optimizes temperature (453–473 K) and solvent (DMF vs. ethanol) .
Q. How are polymorphic forms characterized and controlled?
Differential scanning calorimetry (DSC) identifies enantiotropic transitions (ΔH ~15–20 J/g). Preferred crystallization conditions (e.g., ethyl acetate vs. acetone) are determined via solvent screening grids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
